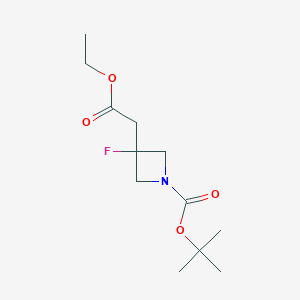![molecular formula C7H3BrClN3 B1529560 6-ブロモ-2-クロロピリド[2,3-D]ピリミジン CAS No. 1234616-65-9](/img/structure/B1529560.png)
6-ブロモ-2-クロロピリド[2,3-D]ピリミジン
概要
説明
6-Bromo-2-chloropyrido[2,3-D]pyrimidine is a heterocyclic compound that features both bromine and chlorine atoms attached to a pyrido[2,3-D]pyrimidine core
科学的研究の応用
6-Bromo-2-chloropyrido[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Biological Studies: The compound is used in the development of molecular probes for studying biological pathways and mechanisms.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials due to its electronic properties.
Chemical Biology: Researchers use it to design and synthesize small molecules that can modulate biological processes, aiding in the discovery of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloropyrido[2,3-D]pyrimidine typically involves the halogenation of pyrido[2,3-D]pyrimidine derivatives. One common method includes the bromination of 2-chloropyrido[2,3-D]pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process.
Industrial Production Methods: On an industrial scale, the production of 6-Bromo-2-chloropyrido[2,3-D]pyrimidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining product purity.
Types of Reactions:
Substitution Reactions: 6-Bromo-2-chloropyrido[2,3-D]pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be employed to modify the electronic properties of the pyrido[2,3-D]pyrimidine core.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-2-chloropyrido[2,3-D]pyrimidine, while a Suzuki coupling reaction can produce biaryl derivatives.
作用機序
The mechanism of action of 6-Bromo-2-chloropyrido[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting kinase enzymes, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the signaling pathway. This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation.
類似化合物との比較
2-Chloropyrido[2,3-D]pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Bromo-2-fluoropyrido[2,3-D]pyrimidine: Substitution of chlorine with fluorine can lead to different electronic properties and reactivity.
6-Bromo-2-methylpyrido[2,3-D]pyrimidine: The presence of a methyl group instead of chlorine can significantly alter the compound’s steric and electronic characteristics.
Uniqueness: 6-Bromo-2-chloropyrido[2,3-D]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical modifications. This dual halogenation allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)






![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)

